molecular formula C9H11BO3 B12972852 (2-(Oxetan-3-yl)phenyl)boronic acid

(2-(Oxetan-3-yl)phenyl)boronic acid

Cat. No.: B12972852
M. Wt: 177.99 g/mol
InChI Key: IRLGINSQXXLXQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(Oxetan-3-yl)phenyl)boronic acid is a valuable bifunctional reagent designed for research applications, particularly in medicinal chemistry and drug discovery. It incorporates two key structural motifs: a boronic acid group and an oxetane ring. The boronic acid functional group is widely recognized for its role in Suzuki-Miyaura cross-coupling reactions, a pivotal method for constructing carbon-carbon bonds to create biaryl structures, which are common scaffolds in pharmaceuticals and organic materials . The oxetane ring is an increasingly important four-membered heterocycle in modern drug design. It serves as a versatile bioisostere, capable of mimicking carbonyl groups or gem-dimethyl groups to improve the physicochemical properties of lead compounds . Incorporating an oxetane can favorably modulate a molecule's lipophilicity, metabolic stability, and aqueous solubility . Specifically, oxetan-3-ol has been investigated as a potential surrogate for carboxylic acid functional groups, offering a different hydrogen-bonding capacity and pKa while improving passive diffusion across biological membranes . The combination of these features makes (2-(Oxetan-3-yl)phenyl)boronic acid a promising building block for synthesizing diverse compound libraries or for use in the functionalization of heteroaromatic bases via CH-functionalization processes like the Minisci reaction . This product is intended for use by qualified researchers in a laboratory setting. It is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H11BO3

Molecular Weight

177.99 g/mol

IUPAC Name

[2-(oxetan-3-yl)phenyl]boronic acid

InChI

InChI=1S/C9H11BO3/c11-10(12)9-4-2-1-3-8(9)7-5-13-6-7/h1-4,7,11-12H,5-6H2

InChI Key

IRLGINSQXXLXQH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C2COC2)(O)O

Origin of Product

United States

Reactivity Profiles and Mechanistic Elucidation of 2 Oxetan 3 Yl Phenyl Boronic Acid

Participation in Metal-Catalyzed Cross-Coupling Reactions

(2-(Oxetan-3-yl)phenyl)boronic acid is a versatile substrate in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium or nickel complex. libretexts.orgharvard.edu

Suzuki-Miyaura Coupling Protocols Utilizing (2-(Oxetan-3-yl)phenyl)boronic Acid

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures from organoboronic acids and aryl halides. acs.orgnih.gov (2-(Oxetan-3-yl)phenyl)boronic acid is a competent coupling partner in these transformations, with both palladium and nickel-based catalytic systems being employed.

Palladium catalysts are the most extensively used for Suzuki-Miyaura couplings involving arylboronic acids. harvard.edu The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com For substrates like (2-(Oxetan-3-yl)phenyl)boronic acid, the choice of palladium precursor, ligands, and base is crucial for achieving high yields. Common palladium sources include Pd(PPh₃)₄ and Pd₂(dba)₃. commonorganicchemistry.com The stability of the oxetane (B1205548) ring under these conditions is a key consideration. acs.orgnih.gov

Catalyst: Pd(PPh₃)₄, Pd₂(dba)₃

Ligand: Phosphine ligands such as XPhos are often employed to enhance catalytic activity. commonorganicchemistry.com

Base: A base is required to activate the boronic acid for transmetalation. organic-chemistry.org Common choices include K₃PO₄ and Na₂CO₃. commonorganicchemistry.com

Catalyst SystemLigandBaseSolventTemperature (°C)Reference
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O120 commonorganicchemistry.com
Pd(PPh₃)₄-K₃PO₄DMF85 commonorganicchemistry.com
Pd₂(dba)₃TricyclohexylphosphineKOAcDioxane135 commonorganicchemistry.com

Nickel-catalyzed Suzuki-Miyaura couplings have gained prominence as a more cost-effective alternative to palladium. nih.govnih.gov Nickel catalysts can be particularly effective for coupling with challenging substrates. nih.gov The mechanism is believed to be similar to that of palladium, involving Ni(0)/Ni(II) catalytic cycles. For (2-(Oxetan-3-yl)phenyl)boronic acid, nickel catalysis can offer a viable synthetic route, especially when seeking alternative reactivity or selectivity. princeton.edu The choice of nickel precursor and ligands is critical for successful coupling. nih.govnih.gov

Catalyst: NiCl₂(PCy₃)₂, NiCl₂(dppp)

Base: K₃PO₄ is a commonly used base in these systems. nih.gov

Catalyst SystemBaseSolventTemperature (°C)Reference
NiCl₂(PCy₃)₂K₃PO₄t-amyl alcohol100 nih.gov
[NiCl₂(dppp)]--- nih.gov

The efficiency of Suzuki-Miyaura couplings is highly dependent on the choice of ligands and bases. harvard.educommonorganicchemistry.compsu.edu

Ligands: Phosphine ligands play a crucial role in stabilizing the metal center and facilitating the elementary steps of the catalytic cycle. Bulky, electron-rich phosphines, such as XPhos and SPhos, are often employed to enhance the rate of oxidative addition and reductive elimination, leading to higher yields and faster reaction times. commonorganicchemistry.comnih.gov The use of specific ligands can also prevent the formation of unwanted side products. harvard.edu

Bases: The base is essential for the activation of the boronic acid, forming a boronate species that is more nucleophilic and readily undergoes transmetalation. organic-chemistry.org The strength and nature of the base can significantly impact the reaction outcome. Common inorganic bases like K₃PO₄, Na₂CO₃, and Cs₂CO₃ are frequently used. harvard.educommonorganicchemistry.comresearchgate.net The choice of base must be compatible with the functional groups present in the coupling partners to avoid side reactions. libretexts.org

Scope and Limitations in Cross-Coupling Transformations

The Suzuki-Miyaura coupling of (2-(Oxetan-3-yl)phenyl)boronic acid is generally tolerant of a wide range of functional groups on the coupling partner. researchgate.netresearchgate.net However, certain limitations exist. Sterically hindered aryl halides may react more slowly, requiring more forcing conditions or specialized catalytic systems. nih.gov Additionally, some heteroaryl halides can be challenging substrates due to their potential to coordinate to the metal center and inhibit catalysis. nih.gov The stability of the oxetane ring under the reaction conditions is a critical factor, as harsh conditions could lead to its degradation. acs.orgnih.gov

Intrinsic Reactivity of the Oxetane Moiety in the Context of Boronic Acid Functionalization

The oxetane ring, while generally stable, possesses inherent ring strain that can render it susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or at elevated temperatures. nih.gov The substitution pattern on the oxetane ring can influence its stability, with 3,3-disubstituted oxetanes being more stable due to steric hindrance. nih.gov In the context of (2-(Oxetan-3-yl)phenyl)boronic acid, the oxetane moiety is generally robust enough to withstand the conditions of Suzuki-Miyaura coupling. However, tandem reactions involving an initial cross-coupling followed by an intramolecular ring-opening of the oxetane have been reported, highlighting the potential for further functionalization. researchgate.net

Ring-Opening Reactions and Subsequent Derivatization

The inherent ring strain of the oxetane moiety in (2-(Oxetan-3-yl)phenyl)boronic acid makes it susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles. nih.govbeilstein-journals.orgnih.gov This reactivity can be harnessed to generate a variety of derivatized products.

The stability of the oxetane ring is highly dependent on its substitution pattern. nih.gov For instance, 3,3-disubstituted oxetanes exhibit greater stability due to steric hindrance that blocks the trajectory of external nucleophiles to the C–O σ* antibonding orbital. nih.gov In the case of (2-(Oxetan-3-yl)phenyl)boronic acid, the 3-position is substituted with a phenylboronic acid group, influencing its reactivity.

Acid-catalyzed ring-opening can lead to the formation of unwanted byproducts. chemrxiv.org However, careful control of reaction conditions, such as the use of basic conditions for transformations like ester hydrolysis, can prevent ring-opening and yield high-purity products. chemrxiv.org The oxetane ring itself is generally stable under basic conditions. rsc.org

The reactivity of the oxetane ring allows for its use as a versatile synthetic intermediate. For example, 2-alkylideneoxetanes, due to the high reactivity of the exocyclic enol ether induced by ring strain, readily undergo various transformations including ring-opening with nucleophiles. beilstein-journals.org

Stereochemical Aspects of Oxetane Transformations

The stereochemistry of reactions involving the oxetane ring is a critical aspect of its chemistry. The formation of oxetanes, for instance through the Paternò-Büchi reaction (a [2+2] photocycloaddition between a carbonyl compound and an alkene), can lead to the creation of up to three new stereogenic centers. researchgate.net Controlling the relative and absolute configuration of these centers is a significant synthetic challenge. researchgate.net

The stereochemical outcome of such reactions is influenced by the properties of the electronically excited state of the carbonyl compound. researchgate.net Furthermore, the stereospecific synthesis of substituted oxetanes, such as the diastereoisomeric 2-phenyl-3-methyloxetanes, has been a subject of study to understand their configuration and conformation. acs.org

Transformations of existing oxetane structures can also proceed with stereochemical control. For example, the synthesis of the natural product oxetin (B1210499) and its stereoisomers has been achieved using a chiral auxiliary derived from a sugar, demonstrating the ability to control the stereochemistry of the final product. acs.org

Unintended Reaction Pathways and Their Mitigation in Boronic Acid Chemistry

While (2-(Oxetan-3-yl)phenyl)boronic acid is a valuable reagent, its utility can be compromised by unintended side reactions inherent to boronic acid chemistry. The two most prominent of these are protodeboronation and oxidative homo-coupling.

Protodeboronation Mechanisms and Control

Protodeboronation is a chemical process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This is a well-documented and often undesirable side reaction in processes that utilize boronic acids, such as the Suzuki-Miyaura cross-coupling reaction. wikipedia.org The propensity of a boronic acid to undergo protodeboronation is influenced by factors like the organic substituent and the reaction conditions. wikipedia.org

The mechanism of protodeboronation is highly dependent on the pH of the reaction medium. wikipedia.org

Acid-Catalyzed Protodeboronation : This pathway involves a reaction between the boronic acid and an acid. wikipedia.org

Base-Catalyzed Protodeboronation : This process is often more problematic in cross-coupling reactions which are typically run under basic conditions. ed.ac.uk It proceeds through the formation of a more reactive arylboronate anion. wikipedia.orged.ac.uk For highly electron-deficient arylboronic acids, a competing mechanism involving the unimolecular heterolysis of the boronate to form a transient aryl anion has been identified. strath.ac.ukacs.org

Several strategies have been developed to control or mitigate protodeboronation:

Slow Release of Boronic Acid : Using boronic acid derivatives like MIDA boronates or organotrifluoroborates allows for the slow and controlled release of the active boronic acid into the reaction mixture. This keeps the concentration of the free boronic acid low, thereby minimizing degradation. wikipedia.orgbris.ac.uk

Catalyst and Condition Optimization : The choice of catalyst, base, and solvent can significantly impact the rate of protodeboronation. For instance, in the Suzuki-Miyaura coupling of heteroaryl boronic acids, a combination of Pd(OAc)₂ and SPhos with CsF in isopropanol (B130326) has been shown to minimize this side reaction. rsc.org

Anhydrous Conditions : Direct transmetalation of boronic esters under anhydrous conditions can bypass the aqueous pathways that often lead to protodeboronation. ed.ac.uk

Ligandless Procedures : In some cases, such as copper-mediated fluorination, avoiding strong donor ligands like acetonitrile (B52724) and pyridine, which can accentuate protodeboronation, and using a ligandless procedure can be beneficial. researchgate.net

Table 1: Factors Influencing Protodeboronation and Mitigation Strategies

Factor Influence on Protodeboronation Mitigation Strategy
pH High pH increases the rate by forming reactive arylboronate anions. wikipedia.orged.ac.uk Optimize pH to balance reactivity and stability.
Boronic Acid Structure Electron-withdrawing groups can increase susceptibility. strath.ac.ukacs.org Use of more stable boronic acid derivatives (e.g., MIDA esters). wikipedia.orgbris.ac.uk
Reaction Conditions High temperatures and certain solvents/ligands can promote the reaction. researchgate.net Optimize temperature, solvent, and ligand choice. rsc.orgresearchgate.net
Water Water acts as a proton source in base-catalyzed pathways. wikipedia.org Use of anhydrous conditions. ed.ac.uk

Oxidative Homo-coupling Considerations

Oxidative homo-coupling is another common side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl species. acs.org This is a frequent byproduct in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. acs.orgnih.gov

The mechanism of palladium-catalyzed homo-coupling is thought to involve the formation of a diarylpalladium(II) complex, which then undergoes reductive elimination to yield the biaryl product. The presence of oxygen often promotes this side reaction. researchgate.net Copper salts can also catalyze the homo-coupling of boronic acids, proceeding through transmetalation steps. nih.gov

Strategies to minimize oxidative homo-coupling include:

Exclusion of Oxygen : Since oxygen promotes homo-coupling, deoxygenating the solvent and running the reaction under an inert atmosphere can be highly effective. researchgate.net A nitrogen subsurface sparge before adding the catalyst is one practical approach. acs.org

Use of Reducing Agents : The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of the Pd(II) species that leads to homo-coupling without significantly affecting the desired catalytic cycle. acs.org

Pre-heating of Reaction Components : Pre-heating the catalyst, base, solvent, and the coupling partner before adding the boronic acid can sometimes reduce the extent of homo-coupling. researchgate.net

Catalyst Choice : In some instances, using a heterogeneous catalyst like palladium black can simplify the removal of the catalyst and potentially influence the selectivity of the reaction. acs.org

While often considered a nuisance, oxidative homo-coupling has been intentionally utilized for the synthesis of complex molecules, such as strained and conformationally restricted macrocycles. acs.orgnih.gov

Strategic Applications in Complex Molecule Synthesis and Chemical Transformations

(2-(Oxetan-3-yl)phenyl)boronic Acid as a Versatile Building Block

(2-(Oxetan-3-yl)phenyl)boronic acid has emerged as a valuable and versatile building block in organic synthesis, primarily owing to the unique combination of a reactive boronic acid moiety and a strained oxetane (B1205548) ring. This dual functionality allows for its incorporation into a wide array of molecular architectures and subsequent manipulation of the oxetane ring to introduce further chemical diversity.

Incorporation into Biaryl Scaffolds and Aromatic Systems

The presence of the boronic acid group makes (2-(Oxetan-3-yl)phenyl)boronic acid an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netyoutube.comlibretexts.org This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, natural products, and materials science. mdpi.com

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound, such as (2-(Oxetan-3-yl)phenyl)boronic acid, with an aryl or vinyl halide or triflate in the presence of a palladium catalyst and a base. harvard.eduorganic-chemistry.org The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The oxetane-containing phenylboronic acid can be coupled with a variety of aryl and heteroaryl halides to generate complex biaryl structures. For instance, the coupling of (2-(Oxetan-3-yl)phenyl)boronic acid with a substituted aryl bromide would yield the corresponding oxetane-substituted biaryl.

The versatility of this approach allows for the systematic modification of the electronic and steric properties of the resulting biaryl compounds by varying the coupling partner. While specific examples directly employing (2-(Oxetan-3-yl)phenyl)boronic acid in extensive biaryl synthesis libraries are not detailed in the provided search results, the well-established utility of phenylboronic acids in Suzuki-Miyaura reactions strongly supports its application in this context. beilstein-journals.orgnih.gov The stability and ease of handling of boronic acids further contribute to their widespread use in the construction of these important aromatic systems. organic-chemistry.orgwikipedia.org

Exploitation of Oxetane Ring Reactivity for Functional Group Introduction

The strained four-membered oxetane ring in molecules derived from (2-(Oxetan-3-yl)phenyl)boronic acid is not merely a passive substituent. Its inherent ring strain makes it susceptible to ring-opening reactions, providing a powerful strategy for introducing a variety of functional groups and building molecular complexity. illinois.edu

Synthesis of Oxetane-Modified Amino Acids and Peptidomimetics

Oxetane-containing amino acids are of significant interest in medicinal chemistry as they can act as conformational constraints in peptides, leading to peptidomimetics with improved pharmacological properties. researcher.life The synthesis of such modified amino acids can be approached using building blocks derived from oxetanes.

For instance, a synthetic route could involve the elaboration of oxetan-3-one to an α,β-unsaturated ester, which can then undergo a Michael addition with an amine to introduce the amino group. chemrxiv.org While not directly starting from (2-(Oxetan-3-yl)phenyl)boronic acid, this illustrates a general strategy for creating oxetane-containing amino acid scaffolds. Another approach involves the conjugate addition of amines to 3-(nitromethylene)oxetane, followed by reduction of the nitro group to an amine, providing access to oxetane-modified dipeptides. ljmu.ac.uknih.gov

The incorporation of the (2-(Oxetan-3-yl)phenyl) moiety into a peptide backbone could be achieved through standard peptide coupling procedures if the corresponding oxetane-modified amino acid is first synthesized. Alternatively, methods for the direct functionalization of peptides with boronic acids are being developed, which could allow for the late-stage introduction of the (2-(Oxetan-3-yl)phenyl)boronic acid unit. rsc.org

Derivatization via Electrophilic or Nucleophilic Ring-Opening

The oxetane ring can be opened under both electrophilic and nucleophilic conditions, providing access to a diverse range of functionalized products. magtech.com.cnresearchgate.net The regioselectivity of the ring-opening is influenced by steric and electronic factors of the substituents on the oxetane ring and the nature of the attacking species.

Electrophilic Ring-Opening: Acid-catalyzed ring-opening of oxetanes, often in the presence of a nucleophile, is a common transformation. magtech.com.cn For example, treatment with a Brønsted or Lewis acid can activate the oxetane oxygen, making the ring more susceptible to attack by weak nucleophiles. This can lead to the formation of 1,3-diols or other 1,3-difunctionalized compounds. nih.gov In the context of a derivative of (2-(Oxetan-3-yl)phenyl)boronic acid, this would result in the introduction of two new functional groups at the positions previously part of the oxetane ring.

Nucleophilic Ring-Opening: Strong nucleophiles can directly attack one of the carbon atoms of the oxetane ring, leading to its cleavage. magtech.com.cn The attack typically occurs at the less sterically hindered carbon atom. A variety of nucleophiles, including organometallics, amines, and thiols, can be used for this purpose. This allows for the introduction of a wide range of substituents, further expanding the chemical space accessible from (2-(Oxetan-3-yl)phenyl)boronic acid derivatives.

Catalytic Roles and Methodological Developments Involving Boronic Acid Components

Beyond its role as a building block, the boronic acid functionality in (2-(Oxetan-3-yl)phenyl)boronic acid can also participate in or be the focus of catalytic processes and methodological advancements.

Arylboronic acids, particularly those with electron-withdrawing groups, have been shown to act as catalysts for various organic transformations, such as the amidation of carboxylic acids. orgsyn.org The mechanism is believed to involve the formation of an acyloxyboron intermediate, which is more reactive towards amines than the free carboxylic acid. It is plausible that (2-(Oxetan-3-yl)phenyl)boronic acid or its derivatives could exhibit similar catalytic activity.

Furthermore, the development of new synthetic methods often involves the use of novel boronic acid derivatives to expand the scope and efficiency of existing reactions. For example, research into the synthesis of complex boronic acids with unique substitution patterns, such as those containing heterocyclic or functionalized side chains, is an active area of investigation. ucl.ac.uk The synthesis and application of (2-(Oxetan-3-yl)phenyl)boronic acid itself represents a methodological development, providing chemists with a new tool for introducing the oxetane-phenyl motif into molecules. The unique properties of this compound could also be exploited in the development of new catalytic systems or as a ligand for transition metal catalysis.

Computational and Theoretical Insights into the Behavior of 2 Oxetan 3 Yl Phenyl Boronic Acid

Quantum Chemical Studies on Molecular Conformation and Electronic Structure

Quantum chemical calculations are instrumental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For (2-(Oxetan-3-yl)phenyl)boronic acid, these studies reveal key structural and electronic features that govern its reactivity.

The molecule's conformation is largely dictated by the interplay between the planar phenylboronic acid group and the puckered four-membered oxetane (B1205548) ring. The boronic acid group, B(OH)₂, tends to be coplanar with the phenyl ring to maximize π-conjugation. However, the steric bulk of the ortho-substituted oxetane ring can induce some torsion. The oxetane ring itself is not flat but adopts a puckered conformation to alleviate ring strain. acs.org Computational models, such as those using Density Functional Theory (DFT), can predict the precise bond lengths, bond angles, and dihedral angles that define the molecule's most stable three-dimensional structure. researchgate.net

The electronic structure is characterized by the electron-withdrawing nature of the boronic acid group and the electronic influence of the oxetane substituent. The oxygen atom in the oxetane ring, with its lone pairs of electrons, can have a notable electronic effect on the phenyl ring. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) can be mapped to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other reagents.

Below is a representative table of computed geometric parameters for a substituted phenylboronic acid, illustrating the type of data obtained from quantum chemical calculations.

ParameterCalculated ValueDescription
C-B Bond Length~1.55 ÅThe distance between the boron atom and the attached carbon of the phenyl ring.
B-O Bond Length~1.37 ÅThe length of the bonds between boron and the hydroxyl oxygen atoms.
C-C-B Bond Angle~121°The angle within the phenyl ring involving the boron-substituted carbon.
O-B-O Bond Angle~118°The angle between the two hydroxyl groups attached to the boron atom.

Mechanistic Investigations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms. It provides a balance between accuracy and computational cost, making it feasible to model complex chemical transformations. For (2-(Oxetan-3-yl)phenyl)boronic acid, DFT studies can illuminate the energetic profiles of its reactions, including the identification of transition states and intermediates.

Boronic acids are renowned for their participation in a wide array of chemical reactions, most notably the Suzuki-Miyaura cross-coupling. DFT calculations can model the entire catalytic cycle of such reactions, including the crucial transmetalation step where the organic group is transferred from boron to a transition metal catalyst. rsc.org

For (2-(Oxetan-3-yl)phenyl)boronic acid, DFT can be used to locate the transition state structures for reactions involving the boronic acid moiety. These calculations can reveal the geometry of the transition state, its energy relative to the reactants and products (the activation energy), and the vibrational frequencies that confirm it as a true transition state. For instance, in a dehydrative condensation reaction, DFT studies on related phenylboronic acids have shown that the ortho-substituent plays a critical role in the reaction mechanism, influencing the stability of intermediates and transition states. researchgate.net

The table below presents hypothetical activation energies for different steps in a boron-mediated reaction, as could be determined by DFT calculations.

Reaction StepHypothetical Activation Energy (kcal/mol)Significance
Oxidative Addition10-15Initial activation of the catalyst with a reaction partner.
Transmetalation15-25Transfer of the phenyl group from boron to the metal catalyst; often the rate-determining step.
Reductive Elimination5-10Final step to form the product and regenerate the catalyst.

The oxetane ring is characterized by significant ring strain (approximately 25.5 kcal/mol), which makes it susceptible to ring-opening reactions, particularly under acidic conditions. acs.org DFT studies are exceptionally well-suited to explore the mechanisms of these ring-opening events.

Computational investigations into the acid-catalyzed ring-opening polymerization of oxetane have shown that the reaction proceeds through the formation of an oxonium ion, followed by nucleophilic attack by another oxetane molecule. rsc.orgrsc.org The transition states for these steps can be precisely located, and the activation barriers calculated. rsc.orgrsc.org

In the case of (2-(Oxetan-3-yl)phenyl)boronic acid, the boronic acid group itself, being a Lewis acid, could potentially influence or even catalyze the ring-opening of the adjacent oxetane ring, especially under certain conditions. DFT calculations could model this intramolecular interaction, predicting the likelihood of such a pathway and the structure of the resulting ring-opened product. The calculations would involve mapping the potential energy surface for the approach of the boronic acid to the oxetane oxygen, the breaking of a C-O bond in the ring, and the formation of new bonds.

Prediction of Reactivity and Selectivity in (2-(Oxetan-3-yl)phenyl)boronic Acid Reactions

A major goal of computational chemistry is to predict how a molecule will behave in a reaction before the experiment is ever conducted in a lab. By integrating the insights from quantum chemical and DFT studies, it is possible to make robust predictions about the reactivity and selectivity of (2-(Oxetan-3-yl)phenyl)boronic acid.

The reactivity of the molecule is a competition between reactions at the boronic acid group and reactions involving the oxetane ring. By calculating the activation energies for various potential pathways (e.g., Suzuki-Miyaura coupling vs. acid-catalyzed ring-opening), computational models can predict which reaction is more likely to occur under a given set of conditions. For example, in a reaction with a strong acid, the activation barrier for oxetane ring-opening is likely to be low, making this the favored pathway. Conversely, under the conditions of a palladium-catalyzed cross-coupling reaction, the boronic acid moiety would be expected to react selectively.

Selectivity, including regioselectivity and stereoselectivity, can also be predicted. In the event of oxetane ring-opening, there are two C-O bonds that could potentially break. DFT calculations can determine the activation energies for breaking each bond, thereby predicting which ring-opened product will be preferentially formed. The steric and electronic effects of the phenylboronic acid substituent, as revealed by the electronic structure calculations, would be key factors in this selectivity. The ortho-positioning of the oxetane on the phenyl ring introduces specific steric constraints that can direct incoming reagents to a particular site, a factor that can be quantitatively assessed through computational modeling.

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